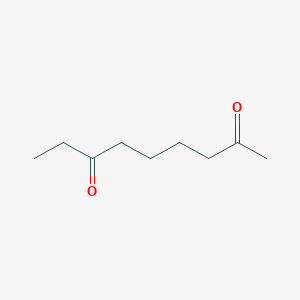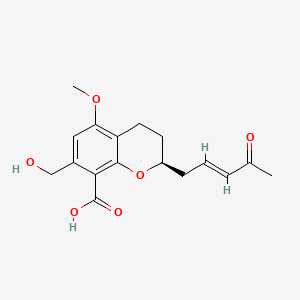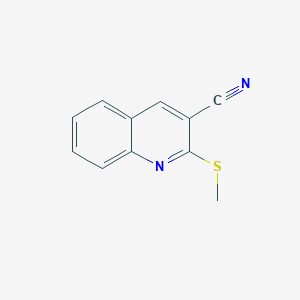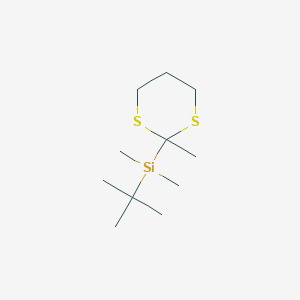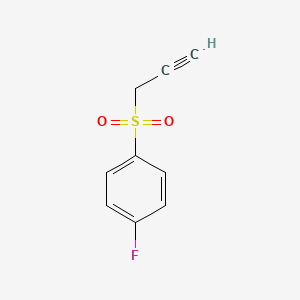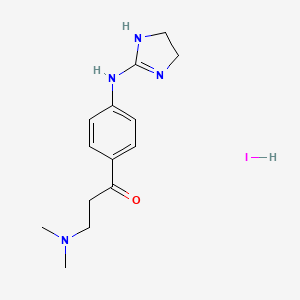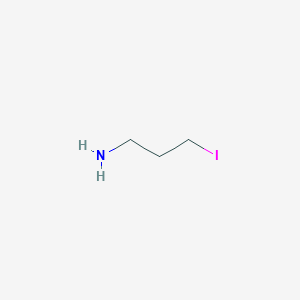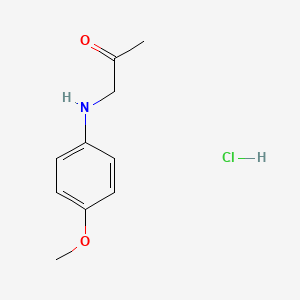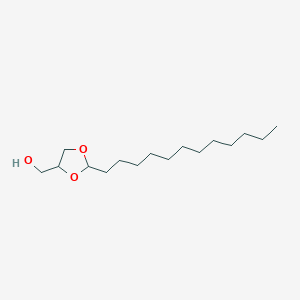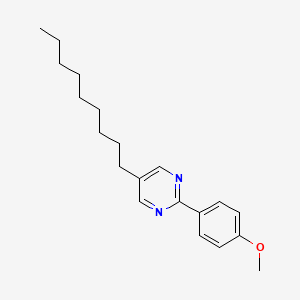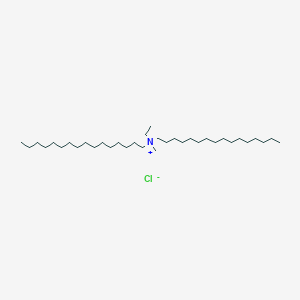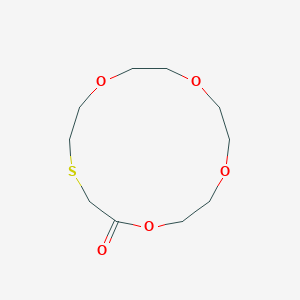
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one is a chemical compound with the molecular formula C10H20O4SThis particular compound is notable for its unique structure, which includes both oxygen and sulfur atoms within the ring .
準備方法
The synthesis of 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one typically involves the cyclization of linear precursors containing the necessary functional groups. The reaction conditions often require the use of strong acids or bases to facilitate the cyclization process. Industrial production methods may involve the use of high-pressure reactors to ensure the complete formation of the cyclic structure .
化学反応の分析
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiols or other reduced sulfur-containing compounds.
Substitution: The ether groups can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used .
科学的研究の応用
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one has a wide range of scientific research applications:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions.
Biology: The compound can be used in studies involving the transport of ions across biological membranes.
作用機序
The mechanism by which 1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one exerts its effects is primarily through its ability to form stable complexes with metal ions. The oxygen and sulfur atoms in the ring structure can coordinate with metal ions, stabilizing them and facilitating various chemical reactions. This coordination ability makes it a valuable tool in both research and industrial applications .
類似化合物との比較
1,4,7,10-Tetraoxa-13-thiacyclopentadecan-11-one can be compared to other crown ethers, such as:
1,4,7,10-Tetraoxa-13-thiacyclopentadecane: Similar in structure but lacks the ketone group.
1,4,10,13-Tetraoxa-7,16-diazacyclooctadecane: Contains nitrogen atoms in the ring, which can alter its coordination properties.
1,4,7,13-Tetraoxa-10,16-diaza-cyclooctadecane: Another crown ether with different functional groups that affect its reactivity.
The uniqueness of this compound lies in its specific combination of oxygen and sulfur atoms, which provides distinct coordination and reactivity properties compared to other similar compounds .
特性
CAS番号 |
106263-67-6 |
|---|---|
分子式 |
C10H18O5S |
分子量 |
250.31 g/mol |
IUPAC名 |
1,4,7,10-tetraoxa-13-thiacyclopentadecan-11-one |
InChI |
InChI=1S/C10H18O5S/c11-10-9-16-8-7-14-4-3-12-1-2-13-5-6-15-10/h1-9H2 |
InChIキー |
NGPZUIFYQADFAN-UHFFFAOYSA-N |
正規SMILES |
C1COCCOC(=O)CSCCOCCO1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



